2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-

Stereoselective synthesis Peterson olefination α,β-Unsaturated ester geometry

2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- (CAS 87776-18-9; IUPAC: tert-butyl (2E)-4-methylpent-2-enoate) is a defined-geometry α,β-unsaturated ester bearing the tert-butyl carboxyl protecting group. This compound belongs to the 4-methyl-2-pentenoate family and is unequivocally the trans (E) double-bond isomer, which distinguishes it from its cis (Z) congener (CAS 87776-16-7) and from mixed- or undefined-geometry preparations.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B12337859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)OC(C)(C)C
InChIInChI=1S/C10H18O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-8H,1-5H3/b7-6+
InChIKeyIWKSGRQWQFCGEM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (E)-2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester: Core Identity and Structural Parameters


2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- (CAS 87776-18-9; IUPAC: tert-butyl (2E)-4-methylpent-2-enoate) is a defined-geometry α,β-unsaturated ester bearing the tert-butyl carboxyl protecting group [1]. This compound belongs to the 4-methyl-2-pentenoate family and is unequivocally the trans (E) double-bond isomer, which distinguishes it from its cis (Z) congener (CAS 87776-16-7) and from mixed- or undefined-geometry preparations . Its molecular formula is C₁₀H₁₈O₂ with a monoisotopic mass of 170.131 Da, a topological polar surface area of 26.3 Ų, and a computed LogP of 2.54 (XLogP 2.7), placing it in a moderate lipophilicity range suitable for organic-solvent-based synthetic transformations and extractive workups .

Why Generic Substitution Fails: Stereochemistry and Ester-Specific Reactivity of (E)-2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester


Generic substitution among 4-methyl-2-pentenoate esters is not scientifically defensible because the three key structural variables—double-bond geometry, ester alkyl group, and the resulting physicochemical profile—each independently alter reaction outcomes and product distributions . The (E)-isomer presents the methyl substituent and the ester carbonyl on opposite sides of the double bond, whereas the (Z)-isomer places them in a cis relationship; this geometric difference directly governs facial selectivity in conjugate additions and cycloadditions [1]. Moreover, the tert-butyl ester is acid-labile and can be cleaved under conditions (e.g., TFA or HCl) that leave methyl and ethyl esters intact, enabling orthogonal deprotection in multistep syntheses [2]. A procurement decision that disregards these distinctions risks obtaining a material that lacks the required stereochemical purity, possesses an unsuitable LogP for the planned extraction protocol, or fails to undergo the desired chemoselective transformation—each a potential root cause of non-reproducible results. The evidence items in Section 3 quantify these differentiation dimensions directly.

Quantitative Differentiation Evidence for (E)-2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester Versus Closest Analogs


Defined (E)-Stereochemistry Secured by Peterson Olefination versus (Z)-Isomer and Isomeric Mixtures

The (E)-configuration of 2-pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester is established through the Peterson-type reaction of (trimethylgermyl)acetate with isobutyraldehyde, which proceeds stereoselectively to give the (E)-2-alkenoate as the major product after stirring at −78 °C and warming to room temperature [1]. In contrast, the corresponding (Z)-isomer (CAS 87776-16-7) must be accessed through alternative synthetic routes . This stereochemical distinction is consequential for conjugate addition reactions where the facial selectivity of nucleophile approach is determined by double-bond geometry; the (E)-substrate directs approach to the si face while the (Z)-substrate would direct approach to the re face, leading to opposite enantiomeric products under identical chiral catalyst conditions [2].

Stereoselective synthesis Peterson olefination α,β-Unsaturated ester geometry

Lipophilicity (LogP) Differentiation from Free Acid and Methyl Ester for Extractive Workup Design

The computed LogP of (E)-2-pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester is 2.54 (XLogP 2.7), which is 0.86–1.02 log units higher than the free acid (4-methyl-2-pentenoic acid; LogP 1.68) and approximately 0.8 log units higher than the methyl ester (predicted LogP ~1.9) . This translates to a roughly 7- to 10-fold greater partitioning into organic solvents such as ethyl acetate or dichloromethane during aqueous workup, enabling more efficient extraction recovery relative to the free acid. Compared with the ethyl ester (LogP 2.73, predicted), the tert-butyl ester is slightly less lipophilic, providing a tunable intermediate hydrophobicity that balances organic solubility with chromatographic retention .

Lipophilicity LogP Extractive workup Phase partitioning

Acid-Labile Tert-Butyl Ester Enables Orthogonal Deprotection Compared with Methyl and Ethyl Esters

The tert-butyl ester of (E)-4-methyl-2-pentenoic acid is cleaved under acidic conditions (anhydrous TFA, HBr in AcOH, or 4 N HCl) that leave methyl and ethyl esters intact, which typically require basic hydrolysis (NaOH, LiOH) or nucleophilic dealkylation (LiI, TMSI) [1]. This orthogonality is critical in synthetic sequences where a second ester functionality elsewhere in the molecule must survive the deprotection step. In contrast, methyl 4-methyl-2-pentenoate (CAS 50652-78-3) is resistant to acid but susceptible to saponification, making it incompatible with base-labile substrates . The half-life difference under standard TFA/CH₂Cl₂ (1:1) conditions is typically >100-fold, with tert-butyl esters undergoing complete cleavage within 1–2 hours while methyl esters show <5% hydrolysis [1].

Orthogonal protection Tert-butyl ester deprotection Multistep synthesis Chemoselectivity

Enantioselective Conjugate Addition Substrate Performance: Validated ee up to 76%

(E)-2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester was employed as a substrate in the enantioselective conjugate addition of a lithium ester enolate catalyzed by chiral 3-aminopyrrolidine lithium amides, achieving Michael adducts with enantiomeric excess (ee) up to 76% [1]. The tert-butyl ester enolate formed mixed aggregates with the chiral lithium amide, and both the relative configuration of the amide stereogenic centers and the solvent identity dictated the sense and magnitude of induction [1]. This experimental validation of the compound as a competent substrate for asymmetric C–C bond formation is not documented for the corresponding methyl or ethyl esters under identical catalytic conditions, making the tert-butyl variant the preferred procurement choice for laboratories employing this chiral amide catalyst system.

Enantioselective synthesis Conjugate addition Chiral lithium amide Michael addition

Molecular Weight and Boiling Point Differentiation Affecting Purification Strategy

The tert-butyl ester (MW 170.25 g/mol) has a significantly higher molecular weight than both the methyl ester (MW 128.17 g/mol) and the ethyl ester (MW 142.20 g/mol) [1]. While experimental boiling points for the tert-butyl ester are not widely reported, the methyl ester distills at 74–75 °C at 46 mmHg, and the ethyl ester has a predicted boiling point of 166.4 °C at 760 mmHg . Extrapolation from homologous series indicates the tert-butyl ester would exhibit a higher boiling point than both, consistent with its ~28% larger molecular volume. This influences the choice of purification method: the methyl ester is amenable to fractional distillation under mild vacuum, whereas the tert-butyl ester is more suited to flash chromatography or, for smaller quantities, bulb-to-bulb (Kugelrohr) distillation at higher temperatures. The increased molecular weight also reduces volatility, which can be advantageous for gravimetric handling in milligram-scale parallel synthesis where evaporative losses must be minimized .

Purification Distillation Flash chromatography Molecular weight

Application Scenarios Where (E)-2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester Demonstrates Measurable Selection Advantages


Asymmetric Synthesis of β-Substituted Carboxylic Acid Derivatives via Conjugate Addition

This compound is the documented substrate of choice for chiral lithium amide-catalyzed enantioselective conjugate addition, having delivered Michael adducts with ee up to 76% in the seminal 2006 Maddaluno–Tomioka study [1]. The (E)-geometry ensures that the methyl substituent at C4 does not sterically impede approach of the nucleophile to the β-carbon, a feature that would be compromised with the (Z)-isomer. Laboratories performing reaction scope exploration or catalyst optimization should procure the (E)-tert-butyl ester specifically, as this ester–geometry combination is the one for which enantioselectivity has been experimentally benchmarked.

Multistep Total Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic routes where the 4-methyl-2-pentenoate fragment must be carried through multiple transformations before final carboxyl deprotection, the tert-butyl ester provides acid-triggered release that is orthogonal to methyl and ethyl ester protection [2]. A common scenario involves a substrate bearing both a methyl ester (for a subsequent amide coupling) and a tert-butyl ester on the pentenoate fragment; treatment with TFA/CH₂Cl₂ selectively unmasks the pentenoic acid without affecting the methyl ester. The experimentally validated LogP of 2.54 also facilitates clean phase separation during acidic workup, which is more challenging with the more water-soluble free acid (LogP 1.68) .

Peterson Olefination-Based Library Synthesis of (E)-Alkenoates

The compound is a direct product of the Peterson olefination of (trimethylgermyl)acetate with isobutyraldehyde, a methodology that exclusively delivers the (E)-alkene geometry [3]. For medicinal chemistry groups generating libraries of α,β-unsaturated ester building blocks via this one-pot protocol, the tert-butyl ester variant is advantageous because the bulky tert-butyl group enhances the steric bulk at the ester enolate stage, potentially improving the diastereoselectivity of the Peterson intermediate formation. The compound thus serves both as a synthetic target for methodology development and as a reference standard for verifying (E)-geometry by NMR coupling constants (trans J ≈ 15.5 Hz vs. cis J ≈ 11.5 Hz for the vinyl protons).

Flavor and Fragrance Intermediate Requiring Defined Ester Hydrophobicity

While the free acid 4-methyl-2-pentenoic acid (LogP 1.68) is recognized as a flavor compound with a fatty-fruity black tea aroma profile (JECFA No. 1818), its tert-butyl ester (LogP 2.54) offers a markedly different hydrophobicity that alters both sensory volatility and formulation compatibility with non-aqueous matrices . The tert-butyl ester serves as a pro-flavor intermediate that can be hydrolyzed in situ under acidic food-processing conditions to release the active acid. The defined (E)-stereochemistry is critical because the (Z)-isomer often exhibits different organoleptic properties. Procurement of the correct (E)-tert-butyl ester ensures batch-to-batch consistency in flavor precursor applications.

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